molecular formula C12H8N2O B2762484 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile CAS No. 400631-25-6

4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile

Cat. No. B2762484
CAS RN: 400631-25-6
M. Wt: 196.209
InChI Key: UNYZUOIXKHVRQP-UHFFFAOYSA-N
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Description

4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has shown promising results in preclinical studies for the treatment of cancer. This compound has gained attention in the scientific community due to its potential as a targeted therapy for various types of cancer.

Scientific Research Applications

Novel Intramolecular Tetrahydrofuran Formation

Research by Verboom et al. (2010) on the synthesis of a related compound, 2,3-dihydro-1H,4H,6H-furo[3,4-beta]pyrrolo[1,2-alpha]quinoline-6a(7H)-carbonitrile, demonstrated a novel type of intramolecular tetrahydrofuran formation. This synthesis process, accelerated by lithium bromide in polar solvents, could have implications for the development of new chemical synthesis methodologies and the creation of novel heterocyclic compounds with potential applications in drug development and material science Verboom, W., Morzherin, Y., Kelderman, E., Engbersen, J., Hummel, G. J. V., Harkema, S., & Reinhoudt, D. (2010). Recueil des Travaux Chimiques des Pays-Bas, 112(10), 549-551.

Photovoltaic Properties

A study by Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, highlighting their applications in organic-inorganic photodiode fabrication. This research underlines the potential use of such compounds in the development of new photovoltaic materials and devices, which could contribute to advances in solar energy conversion technologies Zeyada, H., El-Nahass, M., & El-Shabaan, M. M. (2016). Synthetic Metals, 220, 102-113.

Structural and Optical Properties

The structural and optical properties of similar 4H-pyrano[3,2-c]quinoline derivatives were investigated by Zeyada, El-Nahass, and El-Shabaan (2016). These properties are crucial for their potential applications in optoelectronics and photonics, where control over light absorption and emission is essential Zeyada, H., El-Nahass, M., & El-Shabaan, M. M. (2016). Philosophical Magazine, 96(11), 1150-1170.

Efficient Synthesis of Heterocyclic N-Oxide

The research by Zhong, Guo, and Song (2004) presented an efficient method for the preparation of heterocyclic N-oxide, indicating a streamlined approach to synthesizing N-oxide derivatives of quinoline and other heterocycles. This methodology could be valuable for creating compounds with enhanced solubility or altered pharmacokinetic properties for pharmaceutical applications Zhong, P., Guo, S.-r., & Song, C.-s. (2004). Synthetic Communications, 34(2), 247-253.

Diuretic Properties of a Derivative

Shishkina et al. (2018) reported on the polymorphic modifications of a closely related compound, 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possesses strong diuretic properties. This finding suggests potential medicinal applications for the treatment of conditions requiring diuresis, such as hypertension Shishkina, S., Levandovskiy, I., Ukrainets, I., Sidorenko, L., Grinevich, L. A., & Yanchuk, I. (2018). Acta crystallographica. Section C, Structural chemistry, 74(Pt 12), 1759-1767.

properties

IUPAC Name

11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-7-10-6-9-3-1-2-8-4-5-14(11(8)9)12(10)15/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYZUOIXKHVRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=CC=C31)C=C(C2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile

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